Methyl 4-(propan-2-yl)morpholine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-propan-2-ylmorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)10-4-5-13-8(6-10)9(11)12-3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBOTQBQXSSOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to this compound involves:
- Nucleophilic substitution of morpholine at the 4-position with an isopropyl group, typically using isopropyl bromide as the alkylating agent.
- Esterification or carboxylation at the 2-position to introduce the methyl carboxylate group, often using methyl chloroformate or related reagents.
This process is usually conducted in the presence of a base such as triethylamine to neutralize generated acids and promote substitution. Solvents like dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) are preferred for their ability to dissolve reactants and facilitate reaction kinetics. Temperature control is crucial, with lower temperatures (0–5 °C) favored during carboxylation to minimize side reactions and improve selectivity.
Detailed Reaction Conditions and Optimization
Industrial and Continuous Flow Methods
In industrial settings, continuous flow reactors are employed to enhance reproducibility, yield, and purity. These systems allow precise control over:
- Reaction temperature and pressure
- Reactant concentration and stoichiometry
- Reaction time and mixing efficiency
Continuous flow synthesis reduces batch-to-batch variability and facilitates scale-up. Automated monitoring and feedback systems optimize reaction parameters dynamically.
Alternative Synthetic Routes and Catalysts
Use of Carbonyldiimidazole (CDI) and Other Coupling Agents
Some advanced synthetic methods involve the use of carbonyldiimidazole (CDI) as a coupling agent to activate carboxyl groups, facilitating ester formation. For example, morpholine derivatives are reacted with CDI and alkyl halides (e.g., 2-bromopropene) under controlled equivalents (CDI: 1.0–2.5 eq; morpholine: 1.2–2.0 eq; alkyl halide: 1.5–3.5 eq) to achieve efficient substitution and carboxylation.
Ring-Opening and Modular Synthesis
Recent research has demonstrated the synthesis of polysubstituted morpholines via ring-opening of 2-tosyl-1,2-oxazetidines in the presence of bases such as 1,8-bis(dimethylamino)naphthalene or diisopropylamine under mild conditions (room temperature, aprotic solvents like 1,4-dioxane or toluene). This method allows for modular introduction of substituents at defined positions, including the isopropyl group at the 4-position.
Reaction Mechanisms and Chemical Considerations
- Nucleophilic substitution at the morpholine nitrogen or ring carbons proceeds via SN2 mechanisms favored by polar aprotic solvents.
- Carboxylation/esterification involves nucleophilic attack on activated carbonyl species (e.g., methyl chloroformate), often catalyzed by Lewis acids to increase electrophilicity.
- Side reactions such as over-alkylation or hydrolysis are minimized by temperature control and stoichiometric balance.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct alkylation + esterification | Morpholine, isopropyl bromide, base, methyl chloroformate, triethylamine, DCM, 0–5 °C | Straightforward, high yield, scalable | Requires careful temperature control |
| CDI-mediated coupling | Morpholine, CDI, 2-bromopropene, DBU, manganese catalyst, 0–25 °C | Efficient coupling, mild conditions | Requires precise equivalents and catalyst |
| Ring-opening of oxazetidines | 2-tosyl-1,2-oxazetidine, base (BDMAN), toluene or dioxane, room temperature | Modular, versatile substitution | More complex starting materials |
| Continuous flow synthesis | Automated reactors, controlled temperature and pressure | High purity, reproducibility, scalable | Requires specialized equipment |
Research Findings and Analytical Characterization
- Yields of this compound typically range from 70% to 90% depending on method and optimization.
- Spectroscopic characterization includes:
- Nuclear Magnetic Resonance (NMR) : Clear signals for morpholine ring protons and methyl ester groups.
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Strong ester carbonyl stretch at 1720–1740 cm⁻¹; morpholine C-O-C stretch at 1100–1250 cm⁻¹.
- Purity is enhanced by washing organic layers with aqueous sodium chloride, acid, and bicarbonate solutions, followed by vacuum distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(propan-2-yl)morpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-(propan-2-yl)morpholine-2-carboxylate is being investigated as a potential drug candidate due to its unique structural properties. The morpholine ring contributes to its ability to interact with biological targets, making it suitable for medicinal chemistry.
Case Studies:
- Drug Development: Research has indicated that derivatives of this compound may exhibit biological activity relevant to treating various conditions. For example, studies have focused on its interactions with specific receptors and enzymes that are pivotal in disease mechanisms.
- Synthesis of Therapeutics: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds, enhancing the efficiency of drug development processes .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable in developing new materials and chemicals.
Key Reactions:
- Esterification Reactions: this compound can undergo esterification to form more complex esters, which are useful in various applications from solvents to plasticizers.
- Synthesis of Complex Molecules: It is used in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .
Biological Research
The compound's structural features allow it to be explored for biological applications beyond pharmaceuticals. Its interactions with biological systems are under investigation for potential uses in biotechnology and biochemistry.
Research Insights:
- Biological Activity: Preliminary studies suggest that this compound may influence certain biological pathways, making it a candidate for further exploration in pharmacology and toxicology .
- Target Identification: Research is ongoing to identify specific biological targets that this compound interacts with, which could lead to novel therapeutic strategies .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Propan-2-yl)morpholine-2-carboxamide | Contains an amide group | More stable under acidic conditions |
| This compound | Methyl ester derivative | Increased lipophilicity enhances absorption |
| 4-(Propan-2-yl)piperidine-2-carboxylic acid | Piperidine ring instead of morpholine | Different cyclic structure affects reactivity |
Mechanism of Action
The mechanism of action of Methyl 4-(propan-2-yl)morpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Substituent-Driven Property Differences
- Hydrophobicity: The isopropyl group in the target compound contributes to higher lipophilicity compared to the carboxy-substituted analog (C₇H₉NO₅), which is more water-soluble due to its ionizable -COOH group .
- Reactivity: The 4-(2-chloroethyl)morpholine hydrochloride (C₆H₁₂ClNO·HCl) is primed for nucleophilic substitution reactions, unlike the ester-stabilized target compound. This makes it a preferred intermediate in alkylation or cross-coupling syntheses .
- Steric Effects: The bulky isopropyl group in the target compound may hinder interactions in catalytic or biological systems compared to the less sterically demanding N-phenylmorpholine (C₁₀H₁₃NO) .
Biological Activity
Methyl 4-(propan-2-yl)morpholine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antioxidant, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of morpholine derivatives. Its structure can be represented as follows:
This compound features a morpholine ring, which is known for its ability to enhance biological activity due to its nitrogen-containing cyclic structure.
1. Antioxidant Activity
Antioxidant activity is a crucial property that helps mitigate oxidative stress in biological systems. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 58.2 | |
| Hydrazone Derivative | 79.62 |
The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. While specific data for this compound is still being compiled, similar derivatives have shown promising results.
2. Anticancer Activity
The potential anticancer properties of this compound have been investigated through various in vitro studies. The compound's ability to inhibit cancer cell proliferation is particularly noteworthy.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines, compounds structurally related to this compound demonstrated significant activity against breast cancer (MCF7) and leukemia cell lines (K562).
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | TBD |
| Standard Drug (e.g., Doxorubicin) | MCF7 | 0.5 | |
| Novel Derivative | K562 | 0.67 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is considered.
3. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes, including xanthine oxidase and acetylcholinesterase (AChE). These enzymes are critical in metabolic pathways and neurotransmission, respectively.
Table 3: Enzyme Inhibition Activity
Q & A
Q. Basic
- NMR Spectroscopy :
- FT-IR : Strong absorption bands for the ester C=O (1720–1740 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) .
How can X-ray crystallography and SHELX software be employed to resolve ambiguities in the compound's stereochemistry?
Advanced
Single-crystal X-ray diffraction is critical for confirming stereochemistry. Key steps include:
- Crystal growth : Use slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane) to obtain high-quality crystals.
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement with SHELXL : Use the SHELX suite for structure solution, refining positional parameters, and analyzing thermal displacement parameters. The software’s robust algorithms resolve disorder in the isopropyl or morpholine groups .
What computational methods (e.g., DFT) are suitable for analyzing the electronic properties and reactivity of this morpholine derivative?
Q. Advanced
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Study solvation effects and conformational stability in aqueous/organic environments .
How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
Q. Advanced
- Re-examine experimental conditions : Ensure purity via HPLC or GC-MS to rule out impurities affecting spectral peaks .
- Validate computational models : Adjust basis sets (e.g., include diffuse functions for anions) or solvent effects in simulations.
- Cross-validate techniques : Use complementary methods (e.g., Raman spectroscopy with DFT-predicted vibrational modes) .
What are the key considerations in designing a purification protocol for this compound using chromatography?
Q. Basic
- Column selection : Silica gel (60–120 mesh) for normal-phase chromatography.
- Mobile phase : Gradient elution with hexane/ethyl acetate (8:2 to 6:4) to separate ester and morpholine derivatives.
- Detection : UV monitoring at 254 nm for aromatic or conjugated systems .
What strategies can be employed to study the compound's stability under various pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
